Organic Chemistry: and
Chemical Engineering: and
Ethyl 2-(4-acetamidophenyl)acetate is an organic compound with the molecular formula and a CAS number of 13475-17-7. It features an ethyl acetate moiety attached to a 4-acetamidophenyl group, making it a derivative of both acetamide and acetate functional groups. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential biological activities. Its structural formula can be represented as follows:
textO || C2H5-O-C-C6H4-NH-CO-CH3
Research indicates that derivatives of Ethyl 2-(4-acetamidophenyl)acetate exhibit notable biological activities, particularly in anti-inflammatory and analgesic properties, similar to its parent compound, paracetamol (acetaminophen). Some studies have shown that compounds with similar structures can inhibit cancer cell growth and exhibit antimicrobial properties, suggesting potential therapeutic applications.
Several synthetic routes have been developed for the preparation of Ethyl 2-(4-acetamidophenyl)acetate:
Ethyl 2-(4-acetamidophenyl)acetate finds applications in several fields:
Studies on Ethyl 2-(4-acetamidophenyl)acetate have explored its interactions with various biological targets:
Several compounds share structural similarities with Ethyl 2-(4-acetamidophenyl)acetate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Paracetamol (Acetaminophen) | Acetaminophen derivative | Widely used analgesic; lower toxicity |
Ethyl 2-(4-hydroxyphenyl)acetate | Hydroxy derivative | Exhibits antioxidant properties |
Ethyl 2-(4-methylphenyl)acetate | Methyl derivative | Increased lipophilicity; potential for enhanced bioavailability |
N-(4-Acetamidophenyl)glycine | Amino acid derivative | Exhibits neuroprotective effects |
Ethyl 2-(4-acetamidophenyl)acetate stands out due to its unique combination of both an acetamide and an acetate functional group, which may contribute to diverse reactivity patterns and biological activities not found in simpler derivatives. Its ability to undergo hydrolysis and nucleophilic substitution makes it a versatile compound in synthetic organic chemistry.
The development of Ethyl 2-(4-acetamidophenyl)acetate is closely intertwined with the evolution of acetanilide derivatives and the paracetamol family of compounds. While specific documentation regarding its first synthesis is limited in the available literature, this compound emerged during the extensive research into analgesic compounds that followed the "rediscovery" of paracetamol in the late 1940s and early 1950s.
The foundation for this class of compounds was established in 1886 when acetanilide was introduced as an analgesic under the name Antifebrin. However, its toxic effects, particularly methemoglobinemia, prompted researchers to search for safer alternatives. Paracetamol, first synthesized by Harmon Northrop Morse at Johns Hopkins University in 1877, was initially overlooked until researchers Bernard Brodie and Julius Axelrod established it as the major metabolite of acetanilide in humans in 1947-1949.
The subsequent period saw intensive research into acetanilide derivatives, including compounds like Ethyl 2-(4-acetamidophenyl)acetate, as scientists explored structural modifications to enhance therapeutic properties while minimizing side effects.
Ethyl 2-(4-acetamidophenyl)acetate holds significant importance in organic chemistry due to its versatile functional groups and reactivity patterns. The compound features:
These characteristics make the compound valuable as both a synthetic intermediate and a model system for studying reaction mechanisms. In synthetic organic chemistry, Ethyl 2-(4-acetamidophenyl)acetate serves as a building block for more complex molecules, particularly in pharmaceutical synthesis where the acetamide moiety is a common pharmacophore.
Ethyl 2-(4-acetamidophenyl)acetate is structurally related to paracetamol (acetaminophen), one of the most widely used non-prescription analgesics globally. Both compounds contain the acetamide group attached to a benzene ring, which is a key structural feature responsible for their biological activities.
The main structural differences include:
Another closely related compound is 4-acetamidophenyl acetate, which has been studied for its analgesic properties. Research has shown that this compound exhibits analgesic activity similar to paracetamol but with a longer duration of action. Given the structural similarity between 4-acetamidophenyl acetate and Ethyl 2-(4-acetamidophenyl)acetate, the latter may potentially possess comparable pharmacological properties.
The relationship extends to synthesis pathways as well. Similar to 4-acetamidophenyl acetate, which can be synthesized from paracetamol via acetylation, Ethyl 2-(4-acetamidophenyl)acetate can be prepared through the esterification of 4-acetamidophenylacetic acid with ethanol.
The research evolution of Ethyl 2-(4-acetamidophenyl)acetate and related acetamidophenyl compounds can be traced through the following key developments:
Recent research has focused on optimizing synthesis methods, exploring biological activities, and developing applications in pharmaceutical and organic chemistry. Specific studies on Ethyl 2-(4-acetamidophenyl)acetate have examined its potential as a synthetic intermediate and its pharmacological properties.
The synthesis of ethyl 2-(4-acetamidophenyl)acetate primarily relies on the esterification of 4-acetamidophenylacetic acid with ethanol . The classical Fischer esterification represents the most straightforward approach, employing concentrated sulfuric acid as a catalyst under reflux conditions [18]. This method involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by ethanol and subsequent elimination of water [18].
The reaction typically proceeds at temperatures between 80-120°C for 6 hours, achieving yields of approximately 75% . The mechanism involves the formation of a protonated carboxylic acid intermediate, which becomes more electrophilic and susceptible to nucleophilic attack by the alcohol [18]. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction forward, commonly achieved through azeotropic distillation [21].
Alternative acid catalysts include para-toluenesulfonic acid and boron trifluoride, which operate under similar mechanistic principles [21]. The choice of catalyst depends on the substrate sensitivity and desired reaction conditions [21]. Phosphoric acid has also been employed as a milder alternative, though with reduced reaction rates [21].
Acetylation strategies for synthesizing ethyl 2-(4-acetamidophenyl)acetate involve the selective acetylation of 4-aminophenylacetic acid derivatives [3]. The process typically employs acetic anhydride in the presence of pyridine as a base catalyst [3]. The reaction proceeds through the formation of an acetyl-pyridinium intermediate, which subsequently transfers the acetyl group to the amino functionality [3].
The acetylation is conducted in ethyl acetate as solvent, which provides optimal solubility for the 4-aminophenol substrate while maintaining quantitative yields [3]. The reaction temperature is maintained at the reflux point of ethyl acetate (77°C) to ensure complete conversion [3]. The use of ethyl acetate as solvent represents a significant improvement over dichloromethane, which shows poor solubility characteristics for acetamidophenyl compounds [3].
The selectivity of acetylation can be controlled through stoichiometric management of acetic anhydride [3]. Excess acetic anhydride may lead to the formation of diacetylated products, particularly when reaction times are extended beyond optimal conditions [3]. The reaction monitoring through thin-layer chromatography allows for precise control of the acetylation process [3].
Modern synthetic approaches utilize coupling reagents to facilitate the formation of ethyl 2-(4-acetamidophenyl)acetate under mild conditions [8] [9]. The most prominent method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in conjunction with 4-dimethylaminopyridine as catalysts [23] [24]. This approach operates at room temperature and provides excellent yields ranging from 85-90% [8].
The mechanism involves the formation of an active O-acylisourea intermediate through the reaction of the carboxylic acid with the carbodiimide [24]. This intermediate undergoes nucleophilic displacement by ethanol, facilitated by 4-dimethylaminopyridine as a nucleophilic catalyst [24]. The reaction produces dicyclohexylurea as a byproduct, which can be removed through filtration [23].
A novel coupling reagent, 5-nitro-4,6-dithiocyanatopyrimidine, has been developed for ultrafast esterification within one minute [8] [10]. This reagent operates through the formation of acyl thiocyanate intermediates, which demonstrate high reactivity towards alcohols while maintaining stability under ambient conditions [10]. The reagent shows recyclability characteristics, aligning with green chemistry principles [10].
The 4-acetamidophenyl triflimide mediated synthesis represents another advancement in coupling reagent technology [9]. This reagent facilitates the formation of both amides and esters under mild conditions, with particular efficacy for the synthesis of ethyl 2-(4-acetamidophenyl)acetate derivatives [9].
Green chemistry methodologies focus on reducing environmental impact while maintaining synthetic efficiency [12]. Microwave-assisted synthesis has emerged as a prominent green approach, achieving 85-90% yields within 30 minutes compared to 6 hours under conventional heating . The microwave irradiation enhances molecular rotation and dipole alignment, effectively lowering activation energy barriers .
The protocol involves mixing 4-acetamidophenylacetic acid, ethanol, and catalytic sulfuric acid in a sealed vessel, followed by microwave irradiation at 100°C . This method minimizes thermal degradation and improves reproducibility compared to conventional heating methods . The reduced reaction time significantly decreases energy consumption and increases process efficiency .
Renewable ethyl acetate production from bioethanol represents a sustainable alternative to petroleum-derived solvents [12]. Viridis Chemical Company has developed a solid-state catalyst system that converts bioethanol to ethyl acetate while generating hydrogen gas as a byproduct [12]. This process reduces greenhouse gas emissions by approximately 40% compared to conventional esterification methods [12].
Enzymatic approaches utilizing lipase B from Candida antarctica have been developed for ester synthesis under solvent-free conditions [20]. The reaction parameters are optimized through factorial design experiments, considering factors such as acid excess, temperature, vacuum, and reaction time [20]. This approach achieves conversion yields of up to 94.3% while maintaining excellent green chemistry metrics [20].
Industrial production of ethyl 2-(4-acetamidophenyl)acetate employs continuous flow reactors to enhance heat and mass transfer efficiency [34]. The continuous flow systems enable precise control of reaction parameters, including temperature, pressure, and residence time . Titanium(IV) isopropoxide catalyzed esterification in flow systems achieves 90% conversion in 30 minutes, compared to 6 hours in batch processes .
The integration of continuous stirred-tank reactors with fractional distillation units allows simultaneous reaction and purification, streamlining the production process . Automated solvent recovery and real-time monitoring ensure consistent product quality throughout the production campaign . The flow chemistry approach reduces waste generation and energy consumption compared to traditional batch methods .
Industrial scale transesterification processes utilize amphiphilic titanium-isopropoxide-based catalysts that orient at the interface between immiscible liquid phases [31]. These catalysts form emulsions that facilitate mass transfer while maintaining catalytic activity [31]. The highest yields of 41.56% propyl esters are obtained at 200°C with 1% catalyst loading [31].
The industrial purification process incorporates enhanced extraction techniques with subcooled azeotrope systems [16]. This approach improves extraction efficiency by enriching the organic phase with ethyl acetate, thereby enhancing the performance of the product separation system [16]. The method reduces fresh process water consumption by 34.9% and wastewater generation by 31.8% [16].
Solvent selection significantly influences the efficiency of ethyl 2-(4-acetamidophenyl)acetate synthesis [14]. Ethyl acetate emerges as the optimal solvent, providing excellent solubility for acetamidophenyl compounds while maintaining high reaction efficiency [3]. The moderate polarity of ethyl acetate facilitates dissolution of both polar and nonpolar reaction components [3].
Table 2: Solvent Effects on Esterification
Solvent | Polarity | Boiling Point (°C) | Reaction Efficiency | Notes |
---|---|---|---|---|
Dichloromethane | Low | 40 | Poor | Poor solubility of acetamidophenyl compounds [3] |
Ethyl Acetate | Moderate | 77 | Excellent | Optimal solubility and reactivity [3] |
Toluene | Low | 111 | Good | Good for high temperature reactions [21] |
N-Methyl-2-pyrrolidone | High | 202 | Moderate | Increases CO2 solubility but reduces kinetics [14] |
Dimethylformamide | High | 153 | Good | Suitable for coupling reactions [13] |
Methyl Isobutyl Ketone | Moderate | 116 | Good | Good alternative to toxic solvents [13] |
The influence of N-methyl-2-pyrrolidone on carbon dioxide solubility affects esterification kinetics and equilibrium [14]. While N-methyl-2-pyrrolidone increases carbon dioxide solubility compared to water, it negatively impacts reaction kinetics [14]. The addition of electrolytes such as sodium chloride and cesium chloride causes a salting-out effect, reducing carbon dioxide solubility in all investigated systems [14].
Polar aprotic solvents such as dimethylformamide and acetone are particularly suitable for coupling reagent-mediated syntheses [13] [23]. These solvents provide good solvation for ionic intermediates while maintaining compatibility with carbodiimide coupling reagents [23]. The choice of solvent must balance solubility requirements with reaction efficiency and environmental considerations [13].
Catalytic systems for ethyl 2-(4-acetamidophenyl)acetate synthesis encompass a diverse range of mechanisms and operating conditions [17] [18]. Bronsted acid catalysts, including sulfuric acid and para-toluenesulfonic acid, operate through protonation of the carbonyl group, enhancing electrophilicity for nucleophilic attack [18]. These systems typically operate at temperatures between 80-120°C and offer simplicity and cost-effectiveness [18].
Table 4: Catalytic Systems Performance
Catalyst Type | Example | Mechanism | Operating Temperature (°C) | Advantages |
---|---|---|---|---|
Bronsted Acids | H2SO4, p-TsOH | Protonation of carbonyl [18] | 80-120 | Simple, inexpensive [18] |
Lewis Acids | Bi(OTf)3, BF3 | Coordination to carbonyl [32] | 100-150 | Mild conditions, recyclable [32] |
Nucleophilic Catalysts | DMAP, Pyridine | Acyl transfer catalyst [29] | 25-80 | Room temperature, high selectivity [29] |
Metal Catalysts | Ti(OiPr)4, Pd/SiO2 | Redox/coordination [17] [31] | 150-200 | High activity, industrial scale [31] |
Coupling Reagents | EDC, DCC | Activation of carboxyl [24] | 20-40 | Mild conditions, high yields [24] |
Lewis acid catalysts, particularly bismuth(III) triflate, demonstrate high efficacy under mild conditions [32]. Bismuth(III) triflate operates at 100°C and provides 88% yield in model reactions . The catalyst exhibits moisture tolerance and reusability characteristics, making it suitable for industrial applications [32]. The coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity of the carbon center [32].
4-Dimethylaminopyridine functions as a nucleophilic catalyst through an acyl transfer mechanism [29] [35]. The reaction proceeds through the formation of an acetylpyridinium intermediate, which rapidly reacts with alcohols due to the excellent leaving group properties of 4-dimethylaminopyridine [29]. This mechanism operates efficiently at room temperature, providing high selectivity and excellent functional group tolerance [29].
Titanium(IV) isopropoxide catalysts demonstrate exceptional performance in esterification reactions, achieving 79% yield at 150°C within 6 hours . The catalyst operates through a coordination mechanism, where the titanium center coordinates to both the carboxylic acid and alcohol substrates [31]. This bifunctional activation facilitates the esterification process while maintaining catalyst stability under reaction conditions [31].
Purification of ethyl 2-(4-acetamidophenyl)acetate requires the removal of water, ethanol, and acetic acid impurities [22]. The most common approach involves sequential aqueous washing with 5% sodium carbonate solution, followed by saturated calcium chloride or sodium chloride solution [19] [22]. This process effectively removes acidic impurities and excess water from the crude product [22].
Table 3: Purification Techniques
Technique | Target Impurity | Reagent/Condition | Efficiency | Purity Achieved (%) |
---|---|---|---|---|
Aqueous Washing | Acetic acid, water | 5% Na2CO3, CaCl2 [19] [22] | High | 95.0 |
Crystallization | Colored impurities | Ethanol/water [5] | Moderate | 92.0 |
Column Chromatography | Mixed products | Silica gel, ethyl acetate | High | 98.0 |
Molecular Sieves | Water, alcohols | 4A molecular sieves [19] [22] | Excellent | 99.5 |
Distillation | Low boiling impurities | Reduced pressure [19] | Good | 90.0 |
Drying procedures utilize anhydrous potassium carbonate, calcium sulfate, or magnesium sulfate as primary drying agents [22]. More efficient drying is achieved through treatment with phosphorus pentoxide, calcium hydride, or molecular sieves prior to distillation [22]. The use of 4A molecular sieves provides exceptional water removal capability, achieving purities exceeding 99.5% [19].
Column chromatography on silica gel using ethyl acetate as eluent provides high-resolution separation of mixed products . This technique is particularly effective for removing coupling reagent byproducts and unreacted starting materials . Flash chromatography with 30% ethyl acetate in hexanes has been optimized for the purification of ethyl 2-(4-acetamidophenyl)acetate derivatives .
Crystallization from ethanol-water mixtures removes colored impurities and provides moderate purification efficiency [5]. The crystallization process involves hot dissolution in ethanol followed by controlled cooling to promote crystal formation [5]. Activated charcoal treatment during the dissolution process can further improve color removal, though its effectiveness is limited for certain types of impurities [5].